

### Vidofludimus hemicalcium mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vidofludimus hemicalcium

Cat. No.: B12752360 Get Quote

An In-depth Technical Guide on the Core Mechanism of Action of Vidofludimus Hemicalcium

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Vidofludimus hemicalcium (formerly known as IMU-838) is an orally administered small molecule immunomodulator with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of autoimmune and chronic inflammatory diseases, including multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2] Its primary mode of action involves the highly selective inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This targeted inhibition preferentially affects rapidly proliferating immune cells, such as activated T and B lymphocytes, thereby reducing the inflammatory response.[2] Additionally, vidofludimus hemicalcium has been shown to activate the nuclear receptor-related 1 (Nurr1) transcription factor, a novel target for neurodegenerative diseases, suggesting a potential for direct neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of action of vidofludimus hemicalcium, supported by available quantitative data and visual representations of the involved signaling pathways.

# Core Mechanism of Action: Dual Targeting of Inflammation and Neurodegeneration

**Vidofludimus hemicalcium** exerts its therapeutic effects through two distinct molecular mechanisms:



- Inhibition of Dihydroorotate Dehydrogenase (DHODH): This is the principal mechanism responsible for the drug's anti-inflammatory and antiviral properties.[4]
- Activation of Nuclear Receptor-Related 1 (Nurr1): This mechanism contributes to the drug's neuroprotective potential.[1][4]

## DHODH Inhibition and its Impact on Immune Cell Proliferation

DHODH is a critical enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. [5] Rapidly dividing cells, including activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and therefore rely heavily on this pathway.[1][2] In contrast, most other cell types can utilize the pyrimidine salvage pathway to meet their metabolic needs.[3]

Vidofludimus hemicalcium is a potent and selective inhibitor of human DHODH.[6] By blocking this enzyme, vidofludimus hemicalcium depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This metabolic stress leads to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFN-y.[5][6] This selective action on hyperactive immune cells allows for a targeted immunomodulatory effect without causing broad immunosuppression.[2][4]

This mechanism also underlies the broad-spectrum antiviral activity of **vidofludimus hemicalcium**, as virus-infected cells also exhibit high metabolic rates and are dependent on de novo pyrimidine synthesis for replication.[4]

### **Nurr1 Activation and Neuroprotection**

Nurr1 is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1][4] Its activation is associated with neuroprotective effects by modulating the function of microglia, astrocytes, and neurons.[1]

Preclinical data have shown that **vidofludimus hemicalcium** potently activates Nurr1.[4] This activation leads to a reduction in the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide by microglia and astrocytes.[1][4] In neurons, enhanced Nurr1 activity promotes neuronal survival and differentiation.[1][4] This



neuroprotective mechanism is particularly relevant for the treatment of neurodegenerative diseases like multiple sclerosis, where it may help to slow disability progression independent of its anti-inflammatory effects.[4][7]

## **Quantitative Data**

The following tables summarize the available quantitative data for **vidofludimus hemicalcium** from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity

| Parameter                                 | Value                                | Species/Cell Line | Reference |
|-------------------------------------------|--------------------------------------|-------------------|-----------|
| DHODH Inhibition<br>(IC50)                | 160 nM                               | Human             | [6]       |
| T Cell Proliferation<br>Inhibition (EC50) | 11.8 μΜ                              | Human             | [6]       |
| Anti-SARS-CoV-2<br>Activity (EC50)        | 7.6 μΜ                               | Vero Cells        | [6]       |
| FXR Activation (EC50)                     | ~450 nM                              | In vitro assay    | [8]       |
| Potency vs. Teriflunomide (hDHODH)        | 2.6 times more potent                | Human             | [9]       |
| Species Selectivity (vs. Human)           | 7.5-fold less potent on rat DHODH    | Rat               | [9]       |
| Species Selectivity<br>(vs. Human)        | 64.4-fold less potent on mouse DHODH | Mouse             | [9]       |

Table 2: Clinical Trial Data Overview



| Trial<br>Name/Phase                 | Indication                 | Dose(s)               | Key Findings                                                                                         | Reference(s) |
|-------------------------------------|----------------------------|-----------------------|------------------------------------------------------------------------------------------------------|--------------|
| Phase 2<br>(EMPhASIS)               | Relapsing-<br>Remitting MS | 30 mg, 45 mg<br>daily | Significant reduction in new active MRI lesions.                                                     | [10]         |
| Phase 2<br>(CALLIPER)               | Progressive MS             | 45 mg daily           | Reduced risk of 24-week confirmed disability worsening by 20% vs. placebo in the overall population. | [11]         |
| Phase 3<br>(ENSURE-1 &<br>ENSURE-2) | Relapsing MS               | Not specified         | Ongoing, top-line data expected by end of 2026.                                                      | [7][12]      |
| Phase 2                             | Ulcerative Colitis         | Not specified         | Demonstrated efficacy in immune-related diseases.                                                    | [5]          |
| Phase 1                             | Healthy<br>Volunteers      | Up to 50 mg<br>daily  | Tolerability of repeated daily dosing confirmed.                                                     | [4]          |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways targeted by **vidofludimus hemicalcium**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vidofludimus Wikipedia [en.wikipedia.org]
- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]

#### Foundational & Exploratory





- 4. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 5. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vidofludimus calcium | MS Trust [mstrust.org.uk]
- 11. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]
- 12. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- To cite this document: BenchChem. [Vidofludimus hemicalcium mechanism of action].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752360#vidofludimus-hemicalcium-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com